

Ji-101 Profile & Mechanism of Action

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Compound Focus: Ji-101

CAS No.: 900573-88-8

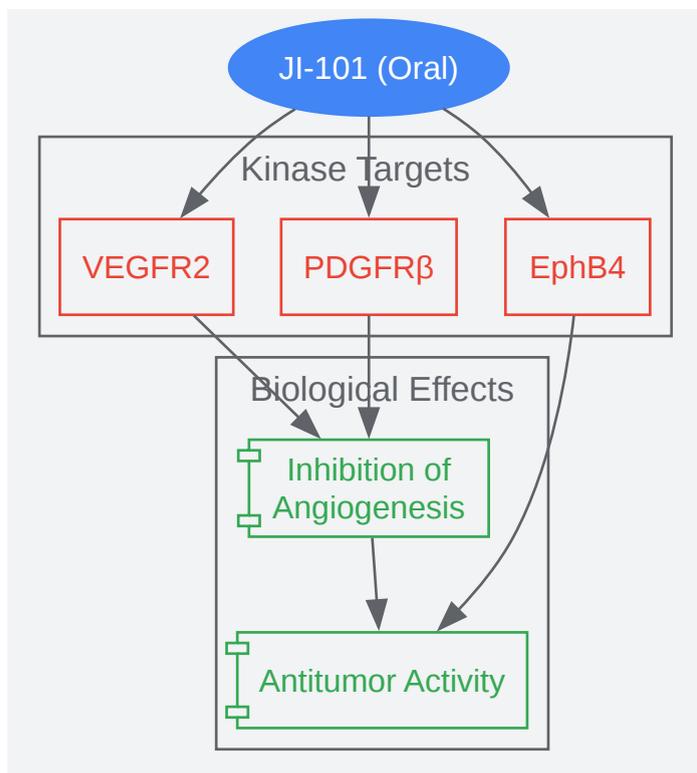
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Ji-101 is an orally available small molecule with the chemical name **1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride** and a molecular weight of 466.33 [1]. It functions as a **multi-kinase inhibitor**, selectively targeting three key receptor tyrosine kinases [2]:

Target Receptor	Full Name	Primary Role in Cancer
VEGFR2	Vascular Endothelial Growth Factor Receptor 2	Angiogenesis (formation of new blood vessels)
PDGFRβ	Platelet-Derived Growth Factor Receptor Beta	Angiogenesis, stromal cell proliferation
EphB4	Ephrin type-B receptor 4	Tumor growth, progression, and angiogenesis

Its ability to inhibit **EphB4** is considered a novel mechanism of action compared to other approved angiogenesis inhibitors [2]. The diagram below illustrates its multi-targeted mechanism.



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Preclinical Pharmacokinetic Data

The following table summarizes key quantitative pharmacokinetic data from a study in Sprague Dawley rats [3].

Parameter	Value (Intravenous)	Value (Oral)
Half-life ($t_{1/2}$)	1.75 ± 0.79 hours	2.66 ± 0.13 hours
Clearance (Cl)	13.0 ± 2.62 mL/min/kg	Not Applicable
Volume of Distribution (Vd)	2.11 ± 1.42 L/kg	Not Applicable
Time to Cmax (Tmax)	Not Applicable	~2 hours
Oral Bioavailability	Not Applicable	55%

Additional Preclinical Characteristics:

- **Metabolic Stability:** **Jl-101** was found to be stable in various pre-clinical and human liver microsomes, with a low percentage metabolized [3] [1].
- **Permeability:** It is highly permeable and is not a substrate for P-glycoprotein (P-gp), which suggests good absorption [3].
- **Distribution & Excretion:** The drug exhibits extensive tissue distribution with a notably rapid and preferred uptake into lung tissue. The primary route of elimination is via feces, through bile along with its mono- and di-hydroxy metabolites [3].

Clinical Trial Insights

A pilot clinical trial investigated **Jl-101** in patients with advanced cancers, including an ovarian cancer expansion cohort [2].

- **Dosing:** The study evaluated **Jl-101** as a single agent at **200 mg twice daily** in 28-day cycles, and in combination with 10 mg everolimus.
- **Safety:** **Jl-101** was well tolerated both as a single agent and in combination. No serious adverse events were reported, with common adverse events including hypertension, nausea, and abdominal pain.
- **Drug Interaction:** Coadministration with everolimus increased the exposure of everolimus by approximately 22%, suggesting a drug-drug interaction [2].
- **Efficacy:** While no patients demonstrated a tumor response per RECIST criteria, the majority achieved stable disease at their first restaging scan (two months) [2].

Research and Analysis Tool

For researchers studying drugs like **Jl-101** that affect cellular signaling pathways, analyzing post-translational modifications (PTMs) like phosphorylation is crucial. **PTMNavigator** is a tool that integrates experimental PTM data with pathway diagrams, offering kinase and pathway enrichment analysis [4]. This could be valuable for deeper investigation into the downstream effects and mechanisms of action of kinase inhibitors.

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References

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